10,12-Pentacosadiynamide

Übersicht

Beschreibung

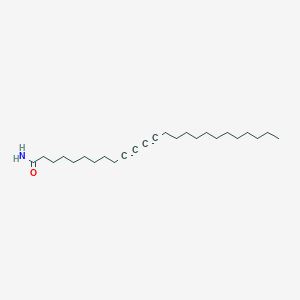

10,12-Pentacosadiynamide is an organic compound with the molecular formula C25H43NO. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the pentacosane chain, and an amide group at the terminal end. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including material science and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10,12-Pentacosadiynamide typically involves the chemical modification of 10,12-pentacosadiynoic acid. One common method includes the formation of N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid using cross-linker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide. This intermediate is then reacted with an amine to form the desired amide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar chemical reactions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 10,12-Pentacosadiynamide undergoes various chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: The triple bonds can be reduced to form alkanes or alkenes, depending on the conditions and reagents used.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium or platinum catalysts under hydrogen gas is a common method.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like DCC (dicyclohexylcarbodiimide).

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Drug Delivery Systems

- Mechanism : The amphiphilic nature of 10,12-pentacosadiynamide enables it to form micelles or liposomes, which can encapsulate hydrophobic drugs.

- Case Study : Research has demonstrated that liposomes containing this compound can effectively deliver hydrophobic flavonoids, enhancing their solubility and bioavailability .

2. Diagnostic Tools

- Colorimetric Detection : The compound has been utilized to develop colorimetric detection systems for highly hydrophobic substances. This method leverages the unique optical properties of polydiacetylene liposomes formed with this compound .

Materials Science Applications

1. Polymer Chemistry

- Self-Assembly : this compound can self-assemble into nanostructured materials. This property is exploited in creating responsive polymer systems that change properties upon external stimuli.

| Application | Description |

|---|---|

| Nanostructured Films | Used in creating films with tunable mechanical properties. |

| Responsive Materials | Materials that change color or shape in response to environmental changes. |

2. Coatings and Surfaces

- Hydrophobic Coatings : The compound's hydrophobic characteristics make it suitable for developing coatings that repel water and other liquids, enhancing surface durability and functionality.

Nanotechnology Applications

1. Nanosensors

- Development : this compound-based nanosensors have been developed for detecting specific biomolecules due to their high sensitivity and selectivity.

| Sensor Type | Target Molecule | Sensitivity Level |

|---|---|---|

| Fluorescent Sensors | Proteins | High |

| Electrochemical Sensors | Small Molecules | Very High |

Wirkmechanismus

The mechanism of action of 10,12-Pentacosadiynamide is largely dependent on its structural properties. The presence of triple bonds allows for the formation of conjugated systems, which can interact with various molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their function and activity. The amide group can form hydrogen bonds, contributing to the stability and specificity of these interactions .

Vergleich Mit ähnlichen Verbindungen

10,12-Pentacosadiynoic acid: The precursor to 10,12-Pentacosadiynamide, differing by the presence of a carboxylic acid group instead of an amide group.

10,12-Pentacosadiynoyl succinoglycan monomers: These compounds are derivatives used in the formation of polydiacetylene liposomes.

Uniqueness: this compound is unique due to its combination of triple bonds and an amide group, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific structural and functional characteristics, such as the formation of self-assembled monolayers and the development of advanced materials.

Biologische Aktivität

10,12-Pentacosadiynamide (PCDA) is a synthetic compound characterized by its unique diynamide structure, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and drug delivery systems. This article delves into the biological activity of PCDA, highlighting its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound is derived from 10,12-pentacosadiynoic acid, featuring a long hydrophobic carbon chain with two terminal amide groups. The synthesis of PCDA typically involves several steps including the formation of N-Hydroxysuccinimide (NHS) esters and subsequent coupling reactions with amines to yield the final product .

PCDA exhibits a range of biological activities attributed to its amphiphilic nature and ability to form self-assembled structures such as liposomes and nanoparticles. These characteristics enhance its interaction with cellular membranes and facilitate the delivery of therapeutic agents.

1. Anticancer Activity

Research indicates that PCDA can be incorporated into hybrid polymerized liposomal nanoparticles (HPLNs), which have shown promise in targeting cancer cells. For instance, studies involving Ewing sarcoma and Burkitt lymphoma demonstrate that HPLNs containing PCDA effectively deliver chemotherapeutic agents directly to tumor sites, thereby improving treatment efficacy while minimizing systemic toxicity .

2. Detection of Hydrophobic Compounds

PCDA has been employed in colorimetric assays for detecting hydrophobic flavonoids. Its unique properties allow it to change color upon interaction with specific compounds, providing a visual cue for detection. This application is particularly useful in biochemical assays where traditional methods may fall short due to solubility issues .

Case Studies

Several case studies have illustrated the practical applications of this compound in biomedical research:

-

Case Study 1: Cancer Treatment Using HPLNs

A study investigated the use of HPLNs containing PCDA for delivering doxorubicin to Ewing sarcoma cells. The results showed a significant reduction in cell viability compared to free doxorubicin, highlighting the enhanced targeting capability of PCDA-based formulations . -

Case Study 2: Colorimetric Detection

Another case study focused on using PCDA-modified liposomes for detecting flavonoids like naringenin. The study demonstrated that the presence of these flavonoids induced a measurable color change in the liposomal solution, confirming the utility of PCDA in analytical chemistry .

Data Tables

The following table summarizes key findings regarding the biological activity and applications of this compound:

Eigenschaften

IUPAC Name |

pentacosa-10,12-diynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWYELBSLSBHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 10,12-pentacosadiynoic acid and its derivatives for creating thin films?

A1: Both 10,12-pentacosadiynoic acid (I) and its derivative, N-(2-ethanol)-10,12-pentacosadiynamide (II), are capable of forming highly ordered monolayer and trilayer films. [] These films can be further polymerized through UV irradiation, creating a "blue phase" with minimal contraction or a "red phase" with significant contraction, depending on the UV exposure. [] This ability to control film properties through polymerization makes them promising materials for various applications.

Q2: How does the molecular orientation in polydiacetylene films affect their properties?

A2: Atomic force microscopy studies have shown that polydiacetylene films derived from compounds like 10,12-pentacosadiynoic acid (I) and N-(2-ethanol)-10,12-pentacosadiynamide (II) exhibit a high degree of molecular orientation. [] This ordered arrangement of molecules within the film contributes to its unique optical and mechanical properties, making it suitable for applications requiring specific light interactions or controlled film dimensions.

Q3: Can boronic acid be incorporated into polydiacetylene films, and how does it affect the film properties?

A3: Research has demonstrated the successful incorporation of a boronic acid moiety into diacetylenic monolayers, specifically using m-(10,12-pentacosadiynamide)phenylboronic acid (DA-PBA). [] The resulting polydiacetylene film exhibits reversible thermochromism between 20 and 70°C. [] Interestingly, the boronic acid groups in this film undergo spontaneous dehydration and form a borate glass structure, confirmed by FT-IR and XPS analysis. [] This modification highlights the possibility of tailoring polydiacetylene film properties for specific applications by incorporating functional groups like boronic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.